2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine
Description
2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with three ethynyl groups, each connected to a phenyl ring substituted with three dodecyloxy groups. The presence of these long alkyl chains imparts significant solubility and self-assembly properties to the molecule .
Properties
CAS No. |
649774-88-9 |
|---|---|
Molecular Formula |
C135H231N3O9 |
Molecular Weight |
2040.3 g/mol |
IUPAC Name |
2,4,6-tris[2-(3,4,5-tridodecoxyphenyl)ethynyl]-1,3,5-triazine |
InChI |
InChI=1S/C135H231N3O9/c1-10-19-28-37-46-55-64-73-82-91-106-139-124-115-121(116-125(140-107-92-83-74-65-56-47-38-29-20-11-2)133(124)145-112-97-88-79-70-61-52-43-34-25-16-7)100-103-130-136-131(104-101-122-117-126(141-108-93-84-75-66-57-48-39-30-21-12-3)134(146-113-98-89-80-71-62-53-44-35-26-17-8)127(118-122)142-109-94-85-76-67-58-49-40-31-22-13-4)138-132(137-130)105-102-123-119-128(143-110-95-86-77-68-59-50-41-32-23-14-5)135(147-114-99-90-81-72-63-54-45-36-27-18-9)129(120-123)144-111-96-87-78-69-60-51-42-33-24-15-6/h115-120H,10-99,106-114H2,1-9H3 |
InChI Key |
GHLBZOAYWZQXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=NC(=NC(=N2)C#CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine typically involves a multi-step process. One common method starts with the preparation of 3,4,5-tris(dodecyloxy)benzaldehyde, which is then subjected to a Sonogashira coupling reaction with ethynyl groups. The resulting intermediate is further reacted with cyanuric chloride under controlled conditions to form the final triazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of partially or fully hydrogenated triazine derivatives.
Substitution: Formation of halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine involves its ability to interact with various molecular targets. The ethynyl groups can participate in π-π stacking interactions, while the dodecyloxy chains enhance solubility and self-assembly properties. These interactions can influence the compound’s behavior in biological systems and its effectiveness in applications like drug delivery and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tris(dodecyloxy)benzoic acid
- 2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]amino]methylidene]cyclohexane-1,3,5-trione
- Dibenzo[hi,st]ovalene derivatives
Uniqueness
2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine stands out due to its unique combination of a triazine core with ethynyl and dodecyloxy-substituted phenyl groups. This structure imparts distinct solubility, self-assembly, and electronic properties, making it suitable for a wide range of applications in materials science and biomedical research .
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